molecular formula C27H19ClN2O2 B4298467 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one

Cat. No. B4298467
M. Wt: 438.9 g/mol
InChI Key: CRQSHEJQHWDAPJ-UHFFFAOYSA-N
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Description

The compound 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is a part of the quinoline derivative family, known for its structural complexity and diverse chemical properties. Quinoline derivatives are important in the field of organic chemistry due to their various applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Quinoline derivatives, including structures similar to the compound , are synthesized through several methods. One common approach involves the condensation and cyclization reactions of various aromatic substrates. For instance, one-pot synthesis reactions via acid-catalyzed condensation and cyclization of hexahydrocyclohept[b]indoles with chlorobenzophenone derivatives in glacial acetic acid have been reported, showcasing the versatility of synthesis methods for quinoline compounds (Yamuna et al., 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to our compound of interest, often exhibits significant conformational stability and symmetry, contributing to their diverse chemical behavior. Crystallographic studies reveal that these molecules can adopt various crystal structures, influenced by substituent patterns and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Yamuna et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, underlining their reactivity and functional group compatibility. For example, reactions involving cyclization, nucleophilic substitution, and condensation are common, leading to the formation of complex heterocyclic structures with potential biological activity. The presence of electron-withdrawing or donating substituents on the quinoline ring can significantly affect its reactivity and interaction with different reagents (Rana et al., 2008).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the quinoline core. Studies have shown that quinoline derivatives crystallize in various space groups, demonstrating the impact of molecular modifications on their physical characteristics (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and nucleophilicity, are determined by their electronic structure and functional groups. These compounds exhibit a range of chemical behaviors, from acting as bases due to the nitrogen atom in the quinoline ring to participating in electrophilic substitution reactions owing to the aromatic system. The versatility in chemical properties makes quinoline derivatives valuable scaffolds in organic synthesis and drug discovery (Fatma et al., 2017).

properties

IUPAC Name

6-chloro-3-(4-phenoxyanilino)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2/c28-19-11-16-24-23(17-19)25(18-7-3-1-4-8-18)26(27(31)30-24)29-20-12-14-22(15-13-20)32-21-9-5-2-6-10-21/h1-17,29H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQSHEJQHWDAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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